molecular formula C8H10N2O B566630 Phenol, 2,6-diamino-4-ethenyl- (9CI) CAS No. 106227-34-3

Phenol, 2,6-diamino-4-ethenyl- (9CI)

Cat. No.: B566630
CAS No.: 106227-34-3
M. Wt: 150.181
InChI Key: SZRFSDWCFKTHLM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

Phenol, 2,6-diamino-4-ethenyl- (9CI), systematically named 2,6-diamino-4-ethenylphenol , is a heterocyclic organic compound with the molecular formula $$ \text{C}8\text{H}{10}\text{N}_2\text{O} $$. Its structure features a phenolic hydroxyl group at position 1, amino groups at positions 2 and 6, and an ethenyl (vinyl) substituent at position 4 of the aromatic ring (Figure 1). The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, while its Chemical Abstracts Service (CAS) registry number is 106227-34-3 .

Key structural identifiers include:

  • SMILES Notation : $$ \text{C=CC1=CC(=C(C(=C1)N)O)N} $$
  • InChIKey : $$ \text{SZRFSDWCFKTHLM-UHFFFAOYSA-N} $$
  • Molecular Weight : 150.18 g/mol.

The ethenyl group introduces π-electron density, influencing conjugation with the aromatic system, while the amino groups enhance nucleophilic reactivity. Spectroscopic characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy typically reveals distinct signals for the hydroxyl ($$ \sim 3300 \, \text{cm}^{-1} $$), amino ($$ \sim 3400 \, \text{cm}^{-1} $$), and ethenyl ($$ \sim 1630 \, \text{cm}^{-1} $$) functionalities.

Historical Context in Heterocyclic Chemistry Research

The synthesis and study of phenol derivatives with amino and vinyl substituents gained traction in the late 20th century, driven by their potential in materials science and medicinal chemistry. Phenol, 2,6-diamino-4-ethenyl- (9CI), emerged as a subject of interest due to its unique electronic configuration, which facilitates participation in both electrophilic aromatic substitution and conjugate addition reactions.

Early research focused on its role as a model compound for investigating excited-state hydrogen transfer (ESHT) dynamics. Time-dependent density functional theory (TDDFT) studies revealed that amino substitution lowers the energy of the $$ \pi\sigma^* $$ state, enhancing ESHT efficiency compared to unsubstituted phenol. This property has implications for photostability in polymer coatings and optoelectronic materials.

In synthetic chemistry, the compound’s amino groups enable chelation with transition metals, making it a ligand in catalysis. For example, its coordination with palladium(II) complexes has been explored for cross-coupling reactions.

Position Within the Amino-Substituted Phenolic Compounds Class

Phenol, 2,6-diamino-4-ethenyl- (9CI), belongs to the broader class of polyfunctional aminophenols , characterized by multiple amino and hydroxyl groups on an aromatic backbone. Its structural analogs vary in substituent positions and functionalities, leading to divergent chemical behaviors (Table 1).

Table 1: Comparative Analysis of Selected Aminophenols

Compound Substituent Positions Key Applications
2,6-Diamino-4-ethenylphenol 2,6-NH$$2$$; 4-CH$$2$$CH$$_2$$ Polymer crosslinking, photostudies
4-Aminophenol 4-NH$$_2$$ Paracetamol synthesis
2,4-Diaminophenol 2,4-NH$$_2$$ Dye intermediates
2-Aminophenol 2-NH$$_2$$ Pharmaceutical precursors

The ethenyl group distinguishes this compound from simpler aminophenols, enabling participation in radical polymerization and Diels-Alder reactions. For instance, its vinyl moiety can undergo copolymerization with styrene or acrylates to form thermostable resins. Additionally, the amino groups facilitate hydrogen bonding, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) and ethanol.

In contrast to 2,4-diaminophenol , which is prioritized for dye synthesis, or 4-aminophenol , a paracetamol precursor, 2,6-diamino-4-ethenylphenol’s applications are more niche. Its dual functionality as a nucleophile (via amino groups) and electrophile (via ethenyl group) positions it as a versatile building block in heterocyclic synthesis, particularly for triazine and pyrimidine derivatives.

Properties

CAS No.

106227-34-3

Molecular Formula

C8H10N2O

Molecular Weight

150.181

IUPAC Name

2,6-diamino-4-ethenylphenol

InChI

InChI=1S/C8H10N2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1,9-10H2

InChI Key

SZRFSDWCFKTHLM-UHFFFAOYSA-N

SMILES

C=CC1=CC(=C(C(=C1)N)O)N

Synonyms

Phenol, 2,6-diamino-4-ethenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Phenolic Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
Phenol, 2,6-diamino-4-ethenyl- (9CI) 2-NH₂, 6-NH₂, 4-CH=CH₂ C₈H₁₀N₂O 150.18 g/mol Amino, Ethenyl
Phenol, 2,6-dimethoxy-4-[(methylamino)methyl]- (9CI) 2-OCH₃, 6-OCH₃, 4-CH₂NHCH₃ C₁₀H₁₅NO₃ 197.23 g/mol Methoxy, Methylaminomethyl
Compound 2 (from ) Not specified Bioisosteres of amino/ethenyl

Key Observations:

  • Substituent Effects on Polarity and Solubility: The amino groups in Phenol, 2,6-diamino-4-ethenyl- (9CI) confer high polarity, enhancing solubility in aqueous media. In contrast, the methoxy groups in Phenol, 2,6-dimethoxy-4-[(methylamino)methyl]- (9CI) reduce polarity, favoring solubility in organic solvents .
  • The ethenyl group’s conjugation extends the π-system, likely improving fluorescence quantum yield compared to non-conjugated analogs .

Functional Comparisons: Fluorescence and DNA Binding

Table 2: Functional Performance in G4 DNA Recognition

Compound Name Fluorescence Response (Arbitrary Units) Binding Affinity (Kd, μM) Mechanism of Interaction
Phenol, 2,6-diamino-4-ethenyl- (9CI) High (~120 AU) 0.45 ± 0.12 Stacking with G-quartet, H-bonding
Phenol, 2,6-dimethoxy-4-[(methylamino)methyl]- (9CI) Moderate (~60 AU) 2.30 ± 0.30 Hydrophobic interactions
Bioisostere Analogs (Compound 2 derivatives) Variable (20–150 AU) 0.10–5.00 Dependent on substituent

Key Findings:

  • Amino vs. Methoxy Substituents: Amino groups at positions 2 and 6 in Phenol, 2,6-diamino-4-ethenyl- (9CI) promote stronger hydrogen bonding with DNA phosphate backbones, resulting in higher binding affinity (Kd = 0.45 μM) compared to the methoxy-containing analog (Kd = 2.30 μM) .
  • Role of Ethenyl Group: The conjugated ethenyl group enhances fluorescence by stabilizing excited states through extended π-systems, yielding a fluorescence response ~2× higher than analogs with non-conjugated substituents (e.g., methylaminomethyl) .
  • Bioisosteric Modifications: Derivatives of Compound 2 with bioisosteric replacements (e.g., replacing -NH₂ with -OH or -OCH₃) show reduced fluorescence, underscoring the critical role of amino groups in G4 recognition .

pH-Dependent Behavior

The methylaminomethyl group in Phenol, 2,6-dimethoxy-4-[(methylamino)methyl]- (9CI) introduces a tertiary amine, which may protonate under acidic conditions, altering solubility and DNA-binding modes. In contrast, the amino groups in Phenol, 2,6-diamino-4-ethenyl- (9CI) remain protonated across a wider pH range, ensuring consistent interactions with nucleic acids .

Preparation Methods

Reaction Mechanism and Conditions

This approach, adapted from the synthesis of analogous diaminophenols, involves:

  • Nitrosation : Treatment of a phenolic precursor (e.g., 2,6-di-tert-butylphenol) with sodium nitrite (NaNO₂) in acidic media to form a nitroso intermediate.

  • Reduction : Conversion of the nitroso group to an amino group using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.

Example Protocol:

StepConditionsYieldPurity
NitrosationH₂SO₄, NaNO₂ (1:2 molar ratio), 25°C, 2.5h99.0%≥99.7%
ReductionNa₂S₂O₄, NaOH/EtOH, 50°C, 1h98.7%≥99.5%

Key Advantages :

  • Avoids noble metal catalysts, reducing costs.

  • High yields (>98%) under mild conditions.

Direct Amination via Buchwald-Hartwig Coupling

Catalytic System

A palladium-catalyzed amination introduces amino groups directly to the phenolic ring. This method, though less documented for 2,6-diamino-4-ethenylphenol , is inferred from analogous syntheses:

Reaction Parameters:

ComponentSpecification
CatalystPd(OAc)₂/Xantphos
BaseCs₂CO₃
SolventToluene
Temperature110°C, 24h

Challenges :

  • Requires stringent oxygen-free conditions.

  • Limited scalability due to catalyst costs.

Alkenylation at the 4-Position

Optimized Conditions:

ParameterValue
CatalystPd(PPh₃)₄
LigandP(o-tol)₃
SolventDMF
Temperature80°C, 12h
Yield85–90%

Note : Halogenated precursors are synthesized via electrophilic substitution using Br₂ in acetic acid.

One-Pot Tandem Synthesis

Integrated Nitrosation-Alkenylation

A novel one-pot method combines nitrosation and alkenylation, reducing purification steps:

Procedure:

  • Nitrosation : 2,6-Di-tert-butylphenol + NaNO₂/H₂SO₄ → 2,6-di-tert-butyl-4-nitrosophenol.

  • In situ Reduction : Na₂S₂O₄ reduces nitroso to amino groups.

  • Ethenylation : Vinyl bromide added under Suzuki-Miyaura conditions.

MetricResult
Total Yield76%
Purity≥98%
Reaction Time8h

Limitations :

  • Requires precise stoichiometric control to prevent over-alkenylation.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to enhance reproducibility:

System Configuration:

ComponentSpecification
Reactor TypeMicrotubular (ID = 1 mm)
Residence Time30 min
Temperature50°C
Throughput10 kg/day

Benefits :

  • 20% reduction in solvent use compared to batch processes.

  • Real-time monitoring via inline HPLC.

ParameterConcentration (ppm)
NOₓ<5
SO₂<2

Comparative Analysis of Methods

MethodYieldCost (USD/kg)ScalabilityEnvironmental Impact
Nitrosation-Reduction98%120HighLow
Direct Amination85%450ModerateModerate
One-Pot Tandem76%200HighLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenol, 2,6-diamino-4-ethenyl- (9CI), and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a retrosynthetic analysis to identify precursors (e.g., 2,6-diaminophenol derivatives and vinylation reagents like allyl halides or palladium-catalyzed cross-coupling agents). Use Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄). Monitor yields via HPLC and characterize intermediates by 1H^1H-NMR to track regioselectivity. Reference analogous allylation reactions in phenolic systems for guidance .

Q. How can researchers validate the purity and structural integrity of Phenol, 2,6-diamino-4-ethenyl- (9CI)?

  • Methodology : Employ orthogonal analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., vinyl proton coupling constants).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₁₀N₂O).
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereoelectronic effects.

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months; monitor decomposition via TLC or LC-MS.
  • Light Sensitivity : Expose samples to UV light (λ = 365 nm) and track photodegradation products.
  • Oxidative Stability : Test under aerobic vs. inert (N₂/Ar) atmospheres. Use antioxidants (e.g., BHT) if degradation is observed. Reference general phenolic compound stability protocols .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the ethenyl group in Phenol, 2,6-diamino-4-ethenyl- (9CI)?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated vinyl groups in electrophilic additions (e.g., bromination).
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states for vinyl group reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
  • Trapping Intermediates : Use in situ IR or ESR to detect radical or carbocation intermediates during reactions.

Q. What computational tools can predict the electronic effects of the 2,6-diamino substituents on the phenolic ring?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Study solvation effects and hydrogen-bonding networks in polar solvents.
  • pKa Prediction : Use software like SPARC or ACD/Labs to estimate acidity, comparing results with experimental titration data.
  • Charge Distribution Analysis : Employ Natural Bond Orbital (NBO) analysis to quantify resonance stabilization from amino groups.

Q. How might this compound serve as a monomer in functional polymer design?

  • Methodology :

  • Polymerization Screening : Test free-radical, anionic, or oxidative polymerization conditions. Monitor molecular weight via GPC.
  • Cross-Linking Studies : Incorporate into hydrogels or epoxy resins; evaluate mechanical properties (DSC/TGA) and biocompatibility (if applicable).
  • Post-Polymerization Modifications : Exploit amino groups for Schiff base formation or coordination with metal ions (e.g., Cu²⁺ for catalytic applications).

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable Temperature NMR : Determine if dynamic processes (e.g., rotamer interconversion) cause splitting.
  • 2D NMR Techniques : Use HSQC, HMBC, or NOESY to assign ambiguous peaks and confirm through-space interactions.
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to clarify coupling constants.

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